Bicyclo[2.2.1]heptan-7-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
bicyclo[2.2.1]heptan-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c8-7-5-1-2-6(7)4-3-5/h5-7H,1-4,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEOZXJNAVXZRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies for Bicyclo 2.2.1 Heptan 7 Amine and Its Derivatives
De Novo Synthesis of the Bicyclo[2.2.1]heptan-7-amine Core
The foundational synthesis of this compound involves the initial construction of the bicyclic skeleton followed by the introduction of the crucial amino group at the 7-position.
Multi-Step Synthetic Routes to the Bicyclo[2.2.1]heptane Skeleton
The construction of the bicyclo[2.2.1]heptane (norbornane) skeleton is a well-established process in organic synthesis, with the Diels-Alder reaction being the most prominent and versatile method. This pericyclic reaction typically involves the [4+2] cycloaddition of a conjugated diene, most commonly cyclopentadiene (B3395910), with a suitable dienophile. The choice of dienophile allows for the introduction of various functionalities into the resulting bicyclic structure.
For instance, the reaction of cyclopentadiene with an appropriate dienophile can yield a bicyclo[2.2.1]heptene derivative, which can then be hydrogenated to the saturated bicyclo[2.2.1]heptane core. The original synthesis of the parent norbornane (B1196662) involved the reduction of norcamphor, a ketone derivative of norbornane.
More complex variations include sequential Diels-Alder reaction/rearrangement sequences, which can lead to diverse functionalized bicyclo[2.2.1]heptanes. Intramolecular Diels-Alder reactions have also been employed to construct tricyclic systems that incorporate the bicyclo[2.2.1]heptane framework. These methods provide access to a wide array of substituted bicyclic scaffolds that can serve as precursors to this compound and its derivatives.
Introduction of the Amino Group at the 7-Position
Placing an amino group at the sterically hindered C7 bridgehead position of the bicyclo[2.2.1]heptane skeleton requires specific and efficient synthetic transformations. Two classical and effective methods for this purpose are the Curtius degradation of a carboxylic acid precursor and the reduction of suitable nitrogenous precursors like oximes.
The Curtius rearrangement provides a reliable route for the conversion of a carboxylic acid to a primary amine with the loss of one carbon atom. In the context of synthesizing this compound, the key precursor is bicyclo[2.2.1]heptane-7-carboxylic acid. This carboxylic acid can be synthesized through various methods, including the carboxylation of a suitable organometallic intermediate derived from a 7-halobicyclo[2.2.1]heptane.
The Curtius degradation process involves the following key steps:
Acyl Azide (B81097) Formation: The bicyclo[2.2.1]heptane-7-carboxylic acid is first converted into its corresponding acyl chloride, which is then reacted with an azide salt (e.g., sodium azide) to form bicyclo[2.2.1]heptane-7-carbonyl azide.
Thermal or Photochemical Rearrangement: The acyl azide undergoes thermal or photochemical rearrangement, losing nitrogen gas (N₂) to form an isocyanate intermediate (bicyclo[2.2.1]heptan-7-yl isocyanate). A key feature of this rearrangement is the retention of configuration at the migrating group.
Hydrolysis to the Amine: The resulting isocyanate is then hydrolyzed, typically under acidic or basic conditions, to yield the target this compound.
While this method has been successfully applied to the synthesis of other aminobicyclo[2.2.1]heptane isomers, its application for the 7-amino derivative is a logical and established synthetic strategy. For example, the synthesis of 1-aminobicyclo[2.2.1]heptan-7-one has been achieved through a Curtius degradation, demonstrating the viability of this approach on the bicyclic system.
| Step | Reactant | Reagents | Intermediate | Product |
| 1 | Bicyclo[2.2.1]heptane-7-carboxylic acid | 1. (COCl)₂ or SOCl₂ 2. NaN₃ | Bicyclo[2.2.1]heptane-7-carbonyl azide | - |
| 2 | Bicyclo[2.2.1]heptane-7-carbonyl azide | Heat (Δ) or hv | Bicyclo[2.2.1]heptan-7-yl isocyanate | - |
| 3 | Bicyclo[2.2.1]heptan-7-yl isocyanate | H₂O, H⁺ or OH⁻ | - | This compound |
An alternative and widely used strategy for the introduction of an amino group is the reduction of a C=N double bond in precursors such as oximes or nitrimines.
The synthesis of this compound via this route typically begins with bicyclo[2.2.1]heptan-7-one. This ketone can be prepared through various synthetic sequences, often starting from bicyclic precursors generated via Diels-Alder reactions. The 7-keto group is then converted into a suitable nitrogen-containing functionality, which is subsequently reduced.
From Oximes: The most common approach involves the oximation of bicyclo[2.2.1]heptan-7-one with hydroxylamine (B1172632) (NH₂OH) to form bicyclo[2.2.1]heptan-7-one oxime. The resulting oxime can then be reduced to the corresponding primary amine. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation being a prevalent method.
Common catalysts for the hydrogenation of oximes include:
Raney Nickel: Often used under basic conditions.
Platinum-based catalysts (e.g., PtO₂, Pt/C): Can be effective, sometimes with acidic additives to facilitate the reduction.
Palladium-based catalysts (e.g., Pd/C): Also widely used for this purpose.
The choice of catalyst and reaction conditions can be crucial to achieve high yields and avoid the formation of side products.
| Precursor | Reagents for Formation | Nitrogenous Precursor | Reducing Agents | Product |
| Bicyclo[2.2.1]heptan-7-one | NH₂OH·HCl, Base | Bicyclo[2.2.1]heptan-7-one oxime | H₂, Raney Ni H₂, PtO₂ LiAlH₄ | This compound |
Synthesis of Functionalized and Substituted this compound Derivatives
The development of derivatives of this compound with specific functionalities is crucial for its application in various fields. These derivatives can be synthesized by modifying pre-existing bicyclic scaffolds.
Modification of Pre-Existing Bicyclo[2.2.1]heptane Scaffolds
Starting with a pre-formed and suitably functionalized bicyclo[2.2.1]heptane core allows for the synthesis of a diverse range of 7-amino derivatives. This approach offers the advantage of incorporating desired substituents onto the bicyclic framework before the introduction of the amino group or by modifying a derivative of the final amine.
For example, functional groups can be introduced during the initial Diels-Alder reaction by using substituted cyclopentadienes or dienophiles. These functionalities can then be carried through the synthetic sequence or transformed at a later stage.
Furthermore, the amino group of this compound itself can serve as a handle for further functionalization. Standard amine chemistry, such as acylation, alkylation, and sulfonylation, can be employed to attach a wide variety of substituents, leading to the creation of libraries of novel compounds for biological screening or material science applications. The unique steric environment around the 7-amino group, being at a bridgehead position, can influence the reactivity and selectivity of these modification reactions.
Application of Diels-Alder Cycloaddition Reactions in Scaffold Construction
The Diels-Alder reaction is a cornerstone in the synthesis of the bicyclo[2.2.1]heptane skeleton. This [4+2] cycloaddition reaction, typically involving a conjugated diene and a dienophile, provides a powerful and atom-economical method for constructing the bicyclic core.
A variety of dienes and dienophiles can be employed to generate functionalized bicyclo[2.2.1]heptanes. For instance, cyclopentadiene is a highly reactive diene commonly used in these reactions. The reactivity of the diene can be enhanced by the presence of oxy functions. Synthetic methods have been developed for bicyclo[2.2.1]heptane skeletons with two oxy-functionalized bridgehead carbons through intermolecular Diels-Alder reactions using 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes. nih.govacs.org Furthermore, intramolecular Diels-Alder reactions of cyclopentadiene derivatives bearing a dienophile moiety at the C-5 position can yield tricyclic carbon frameworks that incorporate the bicyclo[2.2.1]heptane skeleton. acs.org
The choice of dienophile is crucial for introducing desired functionalities. For example, methyl 2-benzamidoacrylate has been used as a dienophile in the synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid, a constrained proline analogue. unirioja.es In some cases, the initial Diels-Alder adduct can undergo in situ rearrangement to form a more stable bicyclo[2.2.1]heptanone product. acs.org
Organocatalysis has also been applied to the formal [4+2] cycloaddition to access a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner. rsc.org This approach offers mild and operationally simple conditions for the synthesis of these valuable compounds.
| Diene | Dienophile | Key Feature of Resulting Scaffold |
|---|---|---|
| 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes | Various | Two oxy-functionalized bridgehead carbons nih.govacs.org |
| Cyclopentadiene with dienophile at C-5 | Internal | Tricyclic framework including bicyclo[2.2.1]heptane acs.org |
| Various 1,3-butadienes | Unsaturated aldehydes | Functionalized bicyclo[2.2.1]heptanones via rearrangement acs.org |
| α′-ethoxycarbonyl cyclopentenones | Nitroolefins | Bicyclo[2.2.1]heptane-1-carboxylates (organocatalyzed) rsc.org |
Cyclization Pathways to Azabicyclo[2.2.1]heptane Systems (for structural analogy and synthetic relevance)
The synthesis of azabicyclo[2.2.1]heptane systems, which are structural analogues of this compound, provides valuable insights into synthetic strategies. These nitrogen-containing bicyclic compounds are often prepared through various cyclization reactions.
One approach involves the cyclization of substituted cyclohexene (B86901) derivatives. For example, the hydroboration of (1R,2R)-bis[(S)-1-phenylethylamino]cyclohex-4-ene and its derivatives, followed by cyclization of the resulting diaminocyclohexanol under Mitsunobu conditions, yields optically pure endo-7-azabicyclo[2.2.1]heptane-2-amine after reductive removal of N-substituents. nih.gov
Radical cyclization reactions have also proven effective. Tributyltin hydride-mediated radical translocation/cyclization of o-halobenzamides can lead to the formation of the 7-azabicyclo[2.2.1]heptane ring system. clockss.orgclockss.org Similarly, the ring-closure of α-ammonio 5-hexenyl radicals, generated from iodomethyl or phenylselenomethyl salts with tributyltin hydride, provides an entry into the 1-azabicyclo[2.2.1]heptyl system. nih.gov
Anionic cyclization of 5-allyl-2-tri-n-butylstannyl-N-benzylpyrrolidine can also produce the 7-azabicyclo[2.2.1]heptane ring system, yielding the exo product as a single diastereomer. researchgate.net Furthermore, an enantiospecific synthesis of the (4R)-1-azabicyclo[2.2.1]heptane ring system has been achieved starting from trans-4-hydroxy-L-proline. rsc.org
| Cyclization Strategy | Starting Material/Key Intermediate | Resulting Azabicyclo[2.2.1]heptane System |
|---|---|---|
| Mitsunobu Cyclization | 3,4-Diaminocyclohexanol derivatives nih.gov | endo-7-Azabicyclo[2.2.1]heptan-2-amine nih.gov |
| Radical Translocation/Cyclization | o-Halobenzamides clockss.org | 7-Azabicyclo[2.2.1]heptane derivatives clockss.org |
| Radical Cyclization | α-Ammonio 5-hexenyl radicals nih.gov | 1-Azabicyclo[2.2.1]heptyl system nih.gov |
| Anionic Cyclization | 5-Allyl-2-tri-n-butylstannyl-N-benzylpyrrolidine researchgate.net | exo-7-Azabicyclo[2.2.1]heptane researchgate.net |
| Enantiospecific Cyclization | trans-4-Hydroxy-L-proline rsc.org | (4R)-1-Azabicyclo[2.2.1]heptane derivatives rsc.org |
Catalytic and Mechanistic Aspects in Amine Synthesis
The introduction of the amine group onto the bicyclo[2.2.1]heptane scaffold often involves catalytic processes. Palladium-catalyzed reactions are particularly versatile in this regard. A three-component coupling of norbornene, aryl halides, and arylacetylenes in the presence of a ligand-free palladium catalytic system has been developed for the one-pot synthesis of bicyclo[2.2.1]heptane derivatives. researchgate.net
The mechanism of these catalytic reactions is crucial for understanding and optimizing the synthesis. For instance, in the palladium-catalyzed amination of aryl chlorides, bromides, and triflates, the electron-rich phosphine (B1218219) ligands enhance the oxidative addition step of the catalytic cycle. us.es
In the context of azabicyclo[2.2.1]heptane synthesis, the mechanism of radical cyclizations involves the generation of an α-acylamino radical, followed by either a 5-exo-trig or 6-endo-trig cyclization. clockss.org Understanding these mechanistic pathways allows for the rational design of precursors and reaction conditions to favor the desired product.
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed coupling reactions have emerged as a powerful tool for the synthesis of complex amines, including derivatives of this compound. These methods offer a direct and efficient means to form carbon-nitrogen bonds, allowing for the introduction of various aryl and heteroaryl substituents onto the bicyclic scaffold.
One prominent strategy involves the N-arylation of the parent this compound or its synthetic equivalents. A notable example is the palladium-catalyzed amination reaction for the synthesis of N-heteroaryl-substituted-7-azabicyclo[2.2.1]heptane derivatives. nih.gov While this example involves a nitrogen atom within the bicyclic framework (7-azabicyclo[2.2.1]heptane), the principles of the C-N bond formation are directly applicable to the exocyclic amine of this compound. In this approach, a one-step cross-coupling of 7-azabicyclo[2.2.1]heptane with various heteroaryl halides is achieved using a palladium-bisimidazol-2-ylidene complex as the catalyst. nih.gov This method has demonstrated good to moderate yields across a range of substrates. nih.gov
The efficiency of these coupling reactions is highly dependent on the choice of catalyst, ligands, and reaction conditions. For instance, palladium-bisimidazol-2-ylidene complexes have proven effective in facilitating the amination of heteroaryl halides with bicyclic amines.
Another relevant palladium-catalyzed method is the direct C-H arylation of saturated bicyclic amine scaffolds. Although often targeting C-H bonds at other positions on the ring, this strategy highlights the utility of palladium catalysis for functionalizing the bicyclo[2.2.1]heptane core. acs.orgucl.ac.uk In these reactions, a directing group, often an amide, is used to guide the palladium catalyst to a specific C-H bond for arylation. acs.orgucl.ac.uk Subsequent removal of the directing group would yield the arylated amine. This approach could potentially be adapted to target the C-H bond at the 7-position, or more commonly, to functionalize other parts of the molecule after the 7-amino group is in place.
The following table summarizes representative palladium-catalyzed coupling reactions for the synthesis of N-substituted bicyclic amines.
| Catalyst/Ligand | Reactants | Product | Yield (%) | Reference |
| Palladium-bisimidazol-2-ylidene complex | 7-Azabicyclo[2.2.1]heptane, Heteroaryl Halides | N-Heteroaryl-7-azabicyclo[2.2.1]heptane derivatives | Moderate to Good | nih.gov |
| Pd(OAc)₂ / CuBr₂ | N-(Bicyclo[2.2.1]heptan-2-yl)picolinamide, Aryl Iodides/Bromides | N-(Arylated-bicyclo[2.2.1]heptan-2-yl)picolinamide | Up to 91% | acs.orgucl.ac.uk |
Intramolecular Radical Cyclizations
Intramolecular radical cyclizations offer a distinct and powerful approach to the synthesis of bicyclic amines, including the bicyclo[2.2.1]heptane framework. These reactions proceed through radical intermediates and can be highly effective in forming sterically congested carbon-carbon or carbon-heteroatom bonds.
A key strategy for the synthesis of the related 7-azabicyclo[2.2.1]heptane system involves the cyclization of α-acylamino radicals. clockss.org In this methodology, a radical is generated on a nitrogen-containing side chain attached to a cyclohexane (B81311) precursor. The subsequent intramolecular cyclization of this radical onto an appropriately positioned double bond within the ring leads to the formation of the bicyclic structure. For example, treatment of methyl N-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidine-2-carboxylates with tributyltin hydride and a radical initiator like azobisisobutyronitrile (AIBN) can generate a 7-azabicyclo[2.2.1]heptane derivative. clockss.org This reaction proceeds via a 5-exo-trig cyclization of an α-acylamino radical. clockss.org
While this example leads to a 7-aza analogue, the underlying principles of intramolecular radical cyclization can be adapted for the synthesis of this compound. This would typically involve the cyclization of a nitrogen-centered radical or a carbon-centered radical onto a nitrogen-containing acceptor.
The regioselectivity of these radical additions is a critical aspect. In the context of the bicyclo[2.2.1]heptane system, radical attack on norbornene and its derivatives generally occurs from the less sterically hindered exo face. rsc.org This stereochemical preference can be exploited to control the stereochemistry of the newly formed bond.
The following table provides an example of an intramolecular radical cyclization leading to a related bicyclic amine framework.
| Precursor | Reagents | Product | Yield (%) | Reference |
| Methyl N-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidine-2-carboxylate | Bu₃SnH, AIBN | Methyl 7-(o-bromobenzoyl)-7-azabicyclo[2.2.1]heptane-1-carboxylate | 40% (as a diastereomeric mixture) | clockss.org |
Chemical Reactivity and Mechanistic Investigations of Bicyclo 2.2.1 Heptan 7 Amine Systems
Reactions at the Amine Functionality
The reactivity of the amine group in bicyclo[2.2.1]heptan-7-amine is a subject of detailed study, particularly concerning its nucleophilic character in alkylation and derivatization reactions.
The alkylation of amines is a fundamental organic transformation, and the mechanism of this reaction—whether it proceeds via a bimolecular nucleophilic substitution (SN2) or a unimolecular (SN1) pathway—is of key interest. Kinetic studies on the alkylation of a derivative, (1S,4R)‐1‐amino‐7,7‐dimethylbicyclo[2.2.1]heptan‐2‐one, have provided valuable insights. researchgate.netnsu.ru
Kinetic analysis has shown that the reaction of this amine with methyl iodide and allyl bromide follows an SN2 mechanism. researchgate.netresearcher.life In an SN2 reaction, the rate is dependent on the concentration of both the amine and the alkylating agent. youtube.comyoutube.com This is because the reaction proceeds through a single transition state where the nucleophile (the amine) attacks the electrophilic carbon at the same time as the leaving group departs. youtube.com
Interestingly, when the same amine reacts with benzyl (B1604629) bromide, the mechanism shifts to SN1. researchgate.netresearcher.life An SN1 reaction is a two-step process where the leaving group first departs to form a carbocation intermediate, which is then attacked by the nucleophile. youtube.comyoutube.com The rate of an SN1 reaction is typically dependent only on the concentration of the substrate (the alkylating agent). youtube.com The switch to an SN1 pathway with benzyl bromide is attributed to the stability of the resulting benzyl carbocation.
Calculations of nucleophilicity parameters have indicated that (1S,4R)‐1‐amino‐7,7‐dimethylbicyclo[2.2.1]heptan‐2‐one exhibits reduced nucleophilicity compared to other structurally similar amines. researchgate.net This reduced nucleophilicity can influence the kinetics and mechanism of its alkylation reactions. The reaction with methyl iodide resulted in nonspecific alkylation, yielding both mono- and dialkylated products, while reactions with allyl and benzyl bromide produced only monoalkylated products. researchgate.netresearcher.life
| Alkylating Agent | Reaction Mechanism | Product(s) | Reference |
|---|---|---|---|
| Methyl Iodide | SN2 | Mono- and dialkylated products | researchgate.netresearcher.life |
| Allyl Bromide | SN2 | Monoalkylated product | researchgate.netresearcher.life |
| Benzyl Bromide | SN1 | Monoalkylated product | researchgate.netresearcher.life |
The amine functionality of this compound and its derivatives can be readily derivatized through reactions like acylation. Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride, to form an amide. For instance, bicyclo[2.2.1]heptan-2-amine can be treated with acyl chlorides to produce amide compounds. rsc.orgnih.gov This is a common strategy for creating libraries of compounds for biological screening.
Functional group interconversions are also crucial for synthesizing a variety of derivatives. For example, a nitro-containing intermediate can be reduced to an aniline, which can then undergo further reactions. rsc.orgnih.gov The synthesis of 1,3-disubstituted ureas has been achieved using bicyclo[2.2.1]heptan-2-amine and 1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine. nih.gov These reactions often proceed through the formation of an isocyanate intermediate. nih.gov
| Starting Material | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| Bicyclo[2.2.1]heptan-2-amine | Acyl chloride | Amide | rsc.orgnih.gov |
| Nitro-containing bicyclo[2.2.1]heptane derivative | H2, Pd/C | Aniline derivative | rsc.orgnih.gov |
| Bicyclo[2.2.1]heptan-2-amine | 1,1'-Carbonyldiimidazole, then another amine | 1,3-Disubstituted urea | nih.gov |
Reactions Involving the Bicyclic Skeleton
The rigid and strained nature of the bicyclo[2.2.1]heptane skeleton makes it susceptible to rearrangements and influences the stereochemical outcome of reactions.
The Wagner-Meerwein rearrangement is a type of carbocation 1,2-rearrangement where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent one. wikipedia.org This rearrangement is common in bicyclic systems like the bicyclo[2.2.1]heptane skeleton, particularly when a carbocation intermediate is formed. wikipedia.org
For example, the reaction of bicyclic alkenes like (+)-camphene with an electrophilic fluorine source and an alcohol can proceed via a Wagner-Meerwein rearrangement to yield fluoroalkoxy compounds. beilstein-journals.org While not directly involving this compound, these studies on related bicyclic systems highlight the propensity of the norbornane (B1196662) framework to undergo such rearrangements. The high strain of the bicyclic system can also drive retro-condensation reactions. nih.gov
Substituents on the bicyclo[2.2.1]heptane skeleton, even when distant from the reaction center, can exert a significant influence on the stereoselectivity and regioselectivity of a reaction. paris-saclay.fr Stereoselectivity refers to the preferential formation of one stereoisomer over another, while regioselectivity is the preference for reaction at one site over another. wikipedia.org
In nucleophilic additions to substituted bicyclo[2.2.1]heptan-7-ones, remote substituents have been shown to affect the π-face selection. researchgate.netresearchgate.net For instance, the stereochemistry of the reduction of 2,3-endo-substituted bicyclo[2.2.1]heptan-7-ones with sodium borohydride (B1222165) is influenced by the electronic properties of the substituents. researchgate.net Similarly, in Cu(I)-catalyzed [2+2] photocycloaddition reactions, remote substituents can have an unprecedented influence on both the reactivity and the stereochemical outcome. paris-saclay.fr A hydroxyl or alkoxy group can facilitate cycloaddition exclusively from its own side. paris-saclay.fr
The bicyclo[2.2.1]heptane framework is a key structural motif in many biologically active compounds. rsc.org The nucleophilic reactivity of the amine group is central to the synthesis of various derivatives. For example, bicyclo[2.2.1]heptane-containing amines have been used in nucleophilic substitution reactions to create N,N'-diarylsquaramide CXCR2 selective antagonists. rsc.orgnih.gov
Protonation studies are essential for understanding the basicity of the amine. The structure of 7-azabicyclo[2.2.1]heptane, a related compound, has been characterized as its hydrochloride salt. iucr.org In the crystal structure, the protonated amine forms hydrogen bonds with the chloride anion. iucr.org Such studies provide insight into the electronic environment of the nitrogen atom within the bicyclic framework.
Spectroscopic and Computational Approaches for Structural and Electronic Characterization
Advanced Spectroscopic Characterization Techniques
Modern spectroscopy offers a powerful, non-destructive toolkit for elucidating the molecular structure of Bicyclo[2.2.1]heptan-7-amine. Techniques such as Nuclear Magnetic Resonance (NMR), mass spectrometry, and vibrational spectroscopy each provide unique and complementary pieces of structural information.
NMR spectroscopy is the most powerful tool for determining the solution-state structure of this compound. It provides detailed information about the carbon skeleton, the chemical environment of each proton, and the through-bond and through-space relationships between nuclei.
One-dimensional (1D) ¹H and ¹³C NMR spectra provide foundational information about the number and type of protons and carbons in the molecule.
¹H NMR: The proton spectrum of this compound is expected to show distinct signals for the bridgehead protons (H1, H4), the unique proton at the amine-bearing bridge (H7), and the methylene (B1212753) protons (H2, H3, H5, H6). The chemical shifts and coupling constants are highly dependent on the rigid bicyclic geometry.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum will display signals corresponding to the chemically distinct carbon atoms. The symmetry of the molecule influences the number of observed signals. Due to the rigid structure, steric and geometric effects significantly influence the chemical shifts of the carbon nuclei. researchgate.net
Two-dimensional (2D) NMR experiments are essential for unambiguous signal assignment and stereochemical confirmation.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connectivity through the carbon framework.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, enabling definitive assignment of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (typically 2-3 bonds away), which is useful for confirming assignments and piecing together the molecular structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining stereochemistry by identifying protons that are close in space, but not necessarily connected through bonds. For this compound, NOESY can establish the spatial relationship of the H7 proton with other protons in the cage, confirming its orientation. A study on a camphor-derived bicyclo[2.2.1]heptane derivative successfully used NOESY to confirm the absolute configuration at a chiral center on the ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
|---|---|---|---|---|
| C1, C4 | Bridgehead | 2.2 - 2.6 | 35 - 45 | Bridgehead carbons and protons are typically deshielded. |
| C2, C3, C5, C6 | Methylene | 1.2 - 1.8 | 28 - 35 | Exo and endo protons will have distinct chemical shifts and coupling constants. |
| C7 | Methine (CH-N) | 3.0 - 3.5 | 50 - 60 | The carbon atom bonded to the electronegative nitrogen atom is significantly deshielded. |
Note: The data in this table are estimated values based on general principles and data from analogous bicyclic amines. Actual experimental values may vary.
Lanthanide shift reagents (LSRs) are paramagnetic complexes that reversibly coordinate to Lewis basic sites in a molecule, such as the lone pair of electrons on the amine group of this compound. This interaction induces large changes (shifts) in the NMR resonance frequencies of nearby nuclei, simplifying complex or overlapping spectra.
The magnitude of the lanthanide-induced shift (LIS) is primarily dependent on the distance and angle between the lanthanide ion and the nucleus being observed. This property is invaluable for stereochemical analysis. In a study involving bicyclo[2.2.1]heptane derivatives, the addition of tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium(III) was used to resolve overlapping signals in the ¹³C NMR spectrum. By plotting the induced shift against the molar ratio of the LSR to the substrate, researchers could differentiate between stereoisomers. For this compound, using a chiral LSR such as Yb(hfc)₃ (tris(3-(heptafluoropropylhydroxymethylene)-(+)-camphorato)ytterbium(III)) would allow for the differentiation of enantiomers in a racemic mixture, as the diastereomeric complexes formed would exhibit separate NMR signals.
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental formula (C₇H₁₃N).
Electron Ionization (EI-MS): In EI-MS, the molecule is fragmented, and the resulting pattern is often characteristic of the compound's structure. For this compound (m/z 111.1), expected fragmentation pathways would include the loss of the amino group (•NH₂) and complex rearrangements of the bicyclic core.
LC-MS and UPLC: Liquid chromatography (LC) or ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry is used to separate the compound from a mixture and subsequently analyze it. These techniques are essential for analyzing reaction products and assessing purity.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum provides clear evidence for the primary amine and the saturated bicyclic hydrocarbon framework.
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | 3350 - 3450 | Medium (doublet) |
| C-H Stretch | Aliphatic (sp³ C-H) | 2850 - 2960 | Strong |
| N-H Scissoring Bend | Primary Amine (-NH₂) | 1590 - 1650 | Medium |
| C-H Bend | Methylene (-CH₂-) | 1450 - 1470 | Medium |
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While this compound is a liquid or oily solid at room temperature, its crystalline salts (e.g., hydrochloride) or derivatives can be analyzed. This technique provides exact bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular structure and stereochemistry. A crystallographic analysis would definitively confirm the rigid cage structure of the bicyclo[2.2.1]heptane core and the precise orientation of the amino group at the C7 position. Although a crystal structure for the parent amine or its simple hydrochloride salt is not prominently reported, this method remains the gold standard for solid-state structural elucidation of its crystalline derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Computational Chemistry and Theoretical Modeling
While no specific data exists for this compound, this section outlines the standard theoretical approaches that would be used for its characterization, based on studies of similar compounds.
Quantum-Chemical Calculations for Energy and Structure (e.g., HF, MP2, DFT)
Quantum-chemical calculations are fundamental for determining the geometric and energetic properties of a molecule. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) would be employed to find the optimized molecular structure of this compound. These calculations would yield key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, in a computational study on 2-fluorobicyclo[2.2.1]heptan-7-ols, potential energy surfaces were scanned at the HF/6-31g(d,p) level to identify stable conformers. beilstein-journals.org For this compound, similar calculations would identify the preferred orientation of the amine group relative to the bicyclic cage (e.g., syn vs. anti conformers) and provide their relative energies.
Hypothetical Data Table for Structural Parameters (Illustrative Only) This table is for illustrative purposes to show what such data would look like. The values are not based on actual research findings for this compound.
| Parameter | Method 1 (e.g., B3LYP/6-31G) | Method 2 (e.g., MP2/cc-pVDZ) |
|---|---|---|
| C7-N Bond Length (Å) | Data not available | Data not available |
| H-N-H Bond Angle (°) | Data not available | Data not available |
| Relative Energy (kcal/mol) | Data not available | Data not available* |
Analysis of Electronic Structure and Stereoelectronic Effects (e.g., NBO, AIM)
To understand the electronic characteristics of this compound, Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses are typically performed. NBO analysis would quantify hyperconjugative interactions, such as the donation of electron density from C-C or C-H sigma bonds into the antibonding orbital of the C-N bond, or interactions involving the nitrogen lone pair. These stereoelectronic effects are crucial in determining the stability of different conformations. windows.net
For example, in studies of 2-fluorobicyclo[2.2.1]heptan-7-ols, NBO and AIM analyses were critical in identifying and quantifying the nature of an intramolecular F∙∙∙HO hydrogen bond, revealing a stabilizing nF→σOH hyperconjugative interaction. beilstein-journals.orgbeilstein-journals.org A similar analysis on this compound would investigate the interactions of the nitrogen lone pair with adjacent σ orbitals, influencing the molecule's structure and basicity.
Molecular Dynamics and Conformational Search Algorithms
Molecular Dynamics (MD) simulations could be used to explore the conformational landscape of this compound over time, providing insight into its flexibility and the accessibility of different energy minima. Conformational search algorithms systematically explore different geometries to identify the most stable conformers. This is particularly important for understanding the dynamic behavior of the amine group and its interaction with the rigid bicyclic framework.
Theoretical Predictions of Reactivity and Stability
Computational methods are also used to predict a molecule's reactivity and thermodynamic stability. windows.net Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would provide insights into the molecule's nucleophilic and electrophilic character. The energy of the HOMO is related to the ionization potential and indicates the ability to donate electrons (nucleophilicity), a key property for an amine. The LUMO energy relates to the electron affinity and suggests sites for nucleophilic attack. A calculated electrostatic potential map would further visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
Applications in Chemical Synthesis and Research Tool Development
Bicyclo[2.2.1]heptan-7-amine and its Derivatives as Molecular Scaffolds and Building Blocks
The inherent rigidity and well-defined stereochemistry of the bicyclo[2.2.1]heptane skeleton make it a valuable scaffold in medicinal chemistry and materials science. This framework is a cornerstone in the synthesis of complex molecules where conformational control is paramount.
The bicyclo[2.2.1]heptane framework is integral to the synthesis of conformationally constrained molecules, which are crucial for studying biological processes and for drug design. By incorporating this rigid scaffold, chemists can lock a molecule into a specific bioactive conformation, enhancing its potency and selectivity for a biological target.
For instance, 7-azabicyclo[2.2.1]heptane derivatives serve as constrained analogues of proline, an amino acid with significant roles in peptide structure and function. The synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid, a rigid proline analogue, has been achieved through methods like the Diels-Alder reaction, highlighting the utility of this scaffold in creating peptidomimetics. unirioja.essemanticscholar.org Similarly, conformationally constrained glutamic acid analogues have been synthesized using the 7-azabicyclo[2.2.1]heptane system, starting from L-serine. nih.govacs.org These constrained amino acids are valuable tools for probing peptide and protein structures and for developing novel therapeutic agents.
The synthesis of enantiomerically pure (1S,3S,4R)- and (1S,3R,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids, which are constrained versions of 4-hydroxyproline, further showcases the versatility of this scaffold. unirioja.es These molecules have applications in the synthesis of biologically active compounds, including a formal synthesis of (+)-epibatidine, a potent analgesic. unirioja.es
The following table summarizes key transformations involving the bicyclo[2.2.1]heptane scaffold for creating conformationally constrained molecules.
| Starting Material | Key Transformation | Product | Application |
| L-serine | Tandem Wittig/Michael reaction or iodosulfonamidation, followed by transannular alkylation | 2-substituted 7-azabicyclo[2.2.1]heptane glutamic acid analogue | Probing glutamate (B1630785) receptor binding and function |
| (-)-8-phenylmenthyl 2-acetamidoacrylate | Asymmetric Diels-Alder reaction and subsequent transformations | Enantiomerically pure 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids | Synthesis of peptidomimetics and formal synthesis of (+)-epibatidine |
| Methyl 2-benzamidoacrylate | Diels-Alder reaction | 7-azabicyclo[2.2.1]heptane-1-carboxylic acid | Constrained proline analogue for peptide studies |
The bicyclo[2.2.1]heptane framework is a cornerstone in the field of asymmetric catalysis, where it is incorporated into chiral ligands and auxiliaries to control the stereochemical outcome of chemical reactions. rsc.orgrsc.org The rigid structure of these molecules provides a well-defined chiral environment that can effectively induce enantioselectivity.
Derivatives of bicyclo[2.2.1]heptane, such as bornanesultam, are widely recognized as effective chiral auxiliaries. rsc.orgrsc.orgacs.org Chiral phosphine (B1218219) ligands derived from chiral amines, including those with a bicyclo[2.2.1]heptane backbone, have been successfully employed in asymmetric hydrogenation reactions. For example, camphor, a naturally occurring bicyclo[2.2.1]heptane derivative, is a common starting material for the synthesis of a variety of chiral ligands and auxiliaries. mdpi.comscirp.org
Chiral diamines based on the 2-azabicyclo[2.2.1]heptane skeleton have been developed and applied in the kinetic resolution of racemic epoxides, yielding both unreacted epoxides and allylic alcohols with high enantiomeric excess. Furthermore, chiral bicyclic amines have been utilized as organocatalysts in the epoxidation of alkenes.
The table below highlights some examples of bicyclo[2.2.1]heptane-based chiral auxiliaries and ligands and their applications.
| Chiral Auxiliary/Ligand | Type | Application |
| Bornanesultam | Chiral Auxiliary | Asymmetric synthesis |
| Camphor-derived diamines | Chiral Ligand | Asymmetric rearrangement of epoxides |
| Chiral phosphines from bicyclic amines | Chiral Ligand | Asymmetric hydrogenation |
| (1S,3R,4R)-3-(pyrrolidine-1-ylmethyl)-2-aza-bicyclo[2.2.1]heptane | Chiral Diamine Ligand | Kinetic resolution of racemic epoxides |
The rigid bicyclo[2.2.1]heptane scaffold is also employed in the design and synthesis of haptens for immunological studies. Haptens are small molecules that can elicit an immune response when attached to a larger carrier molecule, such as a protein. The rigidity of the bicyclo[2.2.1]heptane framework ensures that the hapten presents a well-defined and unchanging shape to the immune system, which can lead to the generation of more specific antibodies.
This principle has been applied in the development of vaccines against substances of abuse. For instance, a functionalized and rigid bicyclo[2.2.1]heptane has been synthesized and used as a hapten to elicit an immune response. The defined conformation of the hapten is crucial for recognition by the host's immune system. bris.ac.uk
Development of Methodologies for Organic Transformations
The unique structural features of the bicyclo[2.2.1]heptane system make it an excellent platform for developing and understanding new organic transformations. Its rigidity and inherent strain can be exploited to probe reaction mechanisms and to drive the formation of diverse molecular architectures.
The constrained nature of the bicyclo[2.2.1]heptane skeleton provides a valuable tool for investigating the mechanisms of chemical reactions. The fixed geometry of this system restricts the possible transition states and intermediates, allowing chemists to gain insights into the stereoelectronic requirements of a reaction.
For example, the inability of bicyclo[2.2.1]heptane systems to undergo backside attack at the bridgehead positions was instrumental in elucidating the SN2 reaction mechanism. nasa.gov Similarly, the high strain associated with forming a planar carbocation at a bridgehead position of bicyclo[2.2.1]heptane makes SN1 reactions at this position highly unfavorable. nasa.gov This steric inhibition of ionization has been used to study the limits of carbocation formation.
The ring strain in these bicyclic systems can also be harnessed to drive certain reactions. For instance, retro-condensation reactions of bridgehead-substituted bicyclo[2.2.1]hept-2-enes are driven by the release of strain, leading to the formation of functionalized cyclopentene (B43876) scaffolds. nih.gov
Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. The bicyclo[2.2.1]heptane scaffold is a valuable building block in DOS strategies because it provides a rigid, three-dimensional core that can be elaborated in various directions to generate a wide range of molecular shapes. cam.ac.ukbeilstein-journals.org
The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for both target-oriented and diversity-oriented syntheses of biologically relevant molecules. rsc.orgrsc.org Organocatalytic methods have been developed for the asymmetric synthesis of bicyclo[2.2.1]heptane frameworks, providing access to a diverse array of chiral building blocks. rsc.orgrsc.orgencyclopedia.pub
Strategies such as the "build/couple/pair" (B/C/P) algorithm are employed in DOS to generate scaffold diversity. cam.ac.uk Bicyclic scaffolds, including those based on bicyclo[2.2.1]heptane, are incorporated to increase the three-dimensionality and structural complexity of the resulting compound libraries. cam.ac.uknih.gov The use of two-directional synthesis, where a molecule is elaborated from a central core in two opposite directions, is another powerful strategy for creating complex molecular architectures from simple starting materials, and bicyclic compounds are often targeted in these approaches. beilstein-journals.org
Q & A
Basic: What are the optimal synthetic routes for Bicyclo[2.2.1]heptan-7-amine, and what experimental conditions ensure reproducibility?
Methodological Answer:
Two primary methods are validated:
- Ring Contraction : Deamination of 1-amino-3,3-dimethyl-bicyclo[2.2.1]heptan-2-ol yields bicyclo[2.1.1]hexane derivatives. This requires acidic conditions (e.g., H₂SO₄) and subsequent reduction with LiAlH₄ in diethyl ether (yields 81–98%) .
- Ring Expansion : Reacting 4-methylenebicyclo[3.2.0]heptanes with 0.5 M H₂SO₄ in acetic acid (16 hrs, RT), followed by LiAlH₄ reduction. Thermodynamic control favors the norbornane skeleton due to its lower energy (62.8 kJ/mol vs. 138.2 kJ/mol for bicyclo[3.2.0]heptane) .
Key Parameters : Monitor reaction progress via TLC, use anhydrous solvents, and confirm purity via NMR (¹H/¹³C) and GC-MS.
Basic: How should researchers characterize the purity and structural integrity of this compound derivatives?
Methodological Answer:
- Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and stereochemistry (e.g., distinguishing endo vs. exo isomers via coupling constants) .
- Chromatography : HPLC or GC-MS for purity assessment (>98% by area normalization).
- Crystallography : Single-crystal XRD for unambiguous structural determination, particularly for novel derivatives .
Note : For known compounds, cross-reference spectral data with literature; for new derivatives, provide full characterization (elemental analysis, HRMS) .
Advanced: How can computational methods predict the stability and reactivity of this compound derivatives in high-energy applications?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate heat of formation (HOF), bond dissociation energies (BDEs), and detonation velocity (e.g., using Gaussian or ORCA). For example, the C–NO₂ bond in nitramine derivatives is weaker than N–NO₂, influencing impact sensitivity .
- Molecular Dynamics : Simulate detonation pathways to identify initial bond cleavage (e.g., C–C vs. C–N bonds) .
Validation : Cross-check computational results with experimental DSC (decomposition onset) and drop-weight impact tests. Contradictions may arise from solvent effects or crystal packing, necessitating multi-method validation .
Advanced: What strategies resolve contradictions between theoretical and experimental data on bicyclo[2.2.1]heptane derivative stability?
Methodological Answer:
- Systematic Error Analysis : Compare computational models (e.g., B3LYP vs. M06-2X functionals) to assess sensitivity to basis sets or solvation models .
- Experimental Replication : Repeat synthesis under inert conditions (e.g., argon) to exclude oxidation artifacts.
- In-Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation during decomposition .
Example : If DFT predicts lower thermal stability than DSC measurements, re-examine lattice energy contributions via XRD-derived crystal structures .
Advanced: How can this compound be functionalized for bioactive molecule synthesis, and what are key regioselectivity challenges?
Methodological Answer:
- Electrophilic Substitution : Introduce halogens (e.g., Br₂ in CCl₄) at bridgehead positions, leveraging steric and electronic effects.
- Reductive Amination : Modify the amine group with ketones/aldehydes (NaBH₃CN, pH 7–8) to generate secondary amines .
Regioselectivity : The bicyclic framework’s rigidity favors endo functionalization, but steric hindrance may drive exo products. Use directing groups (e.g., –OH) or chiral catalysts (e.g., bornane sulcam) for enantioselective synthesis .
Basic: What are the best practices for reporting synthetic procedures and data in publications?
Methodological Answer:
- Experimental Section : Detail stoichiometry, solvent purity, and reaction duration. For example, specify "LiAlH₄ (1.2 eq, 0.5 M in Et₂O)" rather than "excess reductant" .
- Supporting Information : Include raw spectral data, crystallographic CIF files, and computational input files. Limit main text to critical procedures (≤5 compounds) .
- Reproducibility : Provide failure analyses (e.g., side products from over-reduction) and troubleshooting steps .
Advanced: How to design a comparative study evaluating the bioactivity of this compound derivatives against other bicyclic amines?
Methodological Answer:
- Structural Analogues : Compare with bicyclo[2.2.2]octane or azabicyclo derivatives (e.g., 6-azabicyclo[3.2.0]heptan-7-one) to assess ring size/functional group effects .
- In Vitro Assays : Use standardized protocols (e.g., enzyme inhibition IC₅₀, cytotoxicity via MTT assay) with positive controls (e.g., camphor derivatives for neuroactivity) .
- Data Normalization : Express activity relative to logP and polar surface area to isolate scaffold-specific effects .
Advanced: What computational and experimental approaches quantify the strain energy of this compound?
Methodological Answer:
- Strain Energy Calculation : Use homodesmotic reactions (e.g., compare to cyclohexane) at the CCSD(T)/CBS level for accuracy .
- Experimental Validation : Measure heat of combustion via bomb calorimetry and correlate with computed strain .
Note : Discrepancies may arise from solvent interactions; use gas-phase calculations for direct comparison .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
